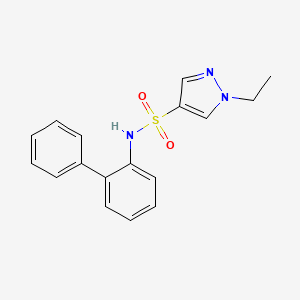
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyridine and pyrrolidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide acts as a potent and selective inhibitor of a specific enzyme called cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of gene transcription and is involved in the control of cell cycle progression. By inhibiting CDK9, this compound prevents the transcription of genes required for cell division and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, particularly in cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide is its specificity and potency as a CDK9 inhibitor. This makes it an ideal tool for studying the role of CDK9 in various biological processes, particularly in cancer cells. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is the development of more potent and selective CDK9 inhibitors that can be used in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could help to improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of 2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide involves several steps, including the condensation of 2-pyridinecarboxaldehyde with 1-pyrrolidinecarboxylic acid, followed by a reaction with acetic anhydride and subsequent hydrolysis. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide has been widely studied for its potential therapeutic applications, particularly in the treatment of various types of cancers. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell division and proliferation. Furthermore, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-oxo-N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(12(17)15-7-3-4-8-15)14-9-10-5-1-2-6-13-10/h1-2,5-6H,3-4,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGEEWBERDOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B5405592.png)
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5405615.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5405628.png)
![((1S)-1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-3-methylbutyl)methylamine](/img/structure/B5405636.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5405637.png)
![N-[1-methyl-2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]methanesulfonamide](/img/structure/B5405644.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5405651.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5405657.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5405668.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5405675.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B5405684.png)

